molecular formula C18H15F3N2O2 B2393825 N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide CAS No. 1356716-27-2

N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide

Cat. No. B2393825
CAS RN: 1356716-27-2
M. Wt: 348.325
InChI Key: FCRMNMYKQBLCDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide, also known as BTF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide is not fully understood. However, studies have shown that N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide exerts its antitumor activity through the inhibition of tubulin polymerization, which is essential for cell division. N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide has also been shown to inhibit acetylcholinesterase activity, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide has also been studied for its potential as a therapeutic agent for Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity. However, the biochemical and physiological effects of N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide on the human body are not fully understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide is its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide has also been used as a building block for the synthesis of various functional materials. However, one of the limitations of N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide is its limited solubility in water, which can make it difficult to use in certain applications.

Future Directions

There are several future directions for the study of N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide. One potential direction is the development of more efficient synthesis methods for N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide. Another direction is the study of the biochemical and physiological effects of N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide on the human body. Additionally, the use of N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide as a building block for the synthesis of functional materials and as a fluorescent probe for detecting metal ions is an area that could be further explored. Finally, the potential of N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide as a therapeutic agent for various diseases could be further investigated.

Synthesis Methods

The synthesis of N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide involves the reaction between 2-(trifluoromethyl)phenol and N-benzyl-N-(cyanomethyl)acetamide in the presence of a base catalyst. The reaction takes place in a solvent system consisting of dichloromethane and water. The resulting product is then purified through column chromatography to obtain pure N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide.

Scientific Research Applications

N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide has also been studied for its potential as a therapeutic agent for Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity.
In material science, N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide has been used as a building block for the synthesis of various functional materials, including metal-organic frameworks and covalent organic frameworks. N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide has also been studied for its potential as a fluorescent probe for detecting metal ions.

properties

IUPAC Name

N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O2/c19-18(20,21)15-8-4-5-9-16(15)25-13-17(24)23(11-10-22)12-14-6-2-1-3-7-14/h1-9H,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRMNMYKQBLCDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC#N)C(=O)COC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide

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